2-(4-propylphenyl)acetic Acid
Overview
Description
2-(4-Propylphenyl)acetic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-propylphenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-propylphenyl)acetic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-propylbenzene. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Propylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of 4-propylbenzaldehyde or 4-propylbenzoic acid.
Reduction: Formation of 2-(4-propylphenyl)ethanol.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of this compound.
Scientific Research Applications
2-(4-Propylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 2-(4-propylphenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the propyl group.
4-Propylbenzoic acid: Similar structure but lacks the acetic acid moiety.
2-Phenylacetic acid: Similar structure but lacks the propyl group on the aromatic ring.
Uniqueness: 2-(4-Propylphenyl)acetic acid is unique due to the presence of both the propyl group and the acetic acid moiety, which confer distinct chemical and biological properties. The propyl group increases the hydrophobicity of the molecule, potentially enhancing its interaction with hydrophobic sites in biological targets. The acetic acid moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-propylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMLOXDIFVZRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398081 | |
Record name | 4-n-propylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26114-12-5 | |
Record name | 4-n-propylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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